2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 289.25 g/mol. This compound is classified as an amine and is notable for its spirocyclic structure, which includes two nitrogen atoms in the spiro framework. It is primarily recognized for its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under various chemical databases, including PubChem and Sigma-Aldrich, where it is listed with identifiers such as CID 68478985 and a molecular weight of 289.25 g/mol . Its classification falls under the category of amines, specifically within the broader group of spiro compounds, which are characterized by their unique bicyclic structures formed by two rings sharing one or more atoms.
The synthesis of 2-benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride typically involves several steps:
The molecular structure of 2-benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride features a distinctive spirocyclic arrangement:
The spiro structure contributes to its unique chemical properties and reactivity profile, making it a subject of interest in synthetic chemistry .
The compound can undergo various chemical reactions typical for amines and spiro compounds:
Reactions involving this compound often require specific conditions to ensure selectivity and yield, particularly when modifying the benzyl group or introducing new functional groups .
The mechanism of action for 2-benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride primarily involves its interaction with biological targets:
Relevant data from studies indicate that this compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.7, which influences its bioavailability and interaction with biological membranes .
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride has several potential applications:
The synthesis of the diazaspiro[4.4]nonane core typically begins with N-Boc-protected 2,7-diazaspiro[4.4]nonane precursors. A key cyclization approach involves reductive amination between 1,4-dicarbonyl compounds and benzylamine derivatives under acidic catalysis. This forms the pyrrolidine rings essential for the spiro architecture. The most efficient route employs lactam reduction: 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step reduces all three carbonyl groups, yielding the free base 2-benzyl-2,7-diazaspiro[4.4]nonane with >80% efficiency after optimization [1]. Alternative pathways involve Buchwald-Hartwig amination of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with aryl halides, enabling late-stage benzyl group introduction [6] [10].
Table 1: Cyclization Strategies for Core Assembly
Precursor | Reagent/Conditions | Key Product | Yield |
---|---|---|---|
7-Benzyl-1,3,8-trione derivative | LiAlH₄, THF, reflux | 2-Benzyl-2,7-diazaspiro[4.4]nonane | 82% |
tert-Butyl Boc-protected spiroamine | Pd₂(dba)₃, BINAP, aryl bromide | N-Aryl diazaspiro intermediate | 75% |
1,4-Dicarbonyl + benzylamine | NaBH₃CN, AcOH, MeOH | Spiro[4.4]nonane core | 68% |
The free base 2-benzyl-2,7-diazaspiro[4.4]nonane is converted to its dihydrochloride salt to enhance stability and aqueous solubility. This is achieved by dissolving the free base in anhydrous isopropanol and treating it with hydrogen chloride gas or concentrated HCl solution. The reaction mixture is cooled to 0–5°C during acid addition to prevent decomposition. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield a white crystalline solid with ≥96% purity [1] [2] [3]. The dihydrochloride form (molecular weight: 289.2 g/mol) exhibits superior crystallinity and hygroscopic stability compared to mono-HCl or free base counterparts, making it ideal for pharmaceutical formulation [1].
The secondary nitrogen at position 7 of the spiro framework serves as a primary site for diversification. Alkylation is performed using alkyl halides (e.g., methyl iodide or benzyl bromide) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This yields N-alkylated derivatives like 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane, which show enhanced sigma receptor affinity [1] [6]. Acylation employs acyl chlorides (e.g., benzoyl chloride) under Schotten-Baumann conditions, producing amide derivatives such as 2-benzyl-2,7-diazaspiro[4.4]nonane-7-carboxamide. Subsequent reduction of these amides with LiAlH₄ generates amine-functionalized analogs (e.g., 7-(aminomethyl)-2-benzyl derivatives), expanding the library for structure-activity relationship (SAR) studies [1] [5].
Table 2: N-Modification Reactions and Applications
Reaction Type | Reagent | Product | Pharmacological Impact |
---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF | 2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane | Increased S1R binding (Ki = 6.5 nM) [6] |
Acylation | C₆H₅COCl, NaOH, CH₂Cl₂ | 7-Benzamide derivative | Precursor for amine synthesis |
Reduction | LiAlH₄, THF | 7-(Aminomethyl) analog | Enhanced analgesic potency [6] |
Selective N-functionalization requires strategic protecting groups. The tert-butyloxycarbonyl (Boc) group is instrumental for shielding the secondary nitrogen (position 7) during benzylation at position 2. After Boc protection, alkylation with (2-bromoethyl)benzene introduces the benzyl group. Subsequent acidic deprotection with trifluoroacetic acid (TFA) liberates the secondary amine for further modifications [4] [10]. This orthogonality enables synthesis of asymmetric derivatives like 2-benzyl-7-phenyl-2,7-diazaspiro[4.4]nonane – a potent dual sigma receptor ligand (Ki^S1R^ = 1.8 nM; Ki^S2R^ = 14 nM) [6] [10].
While current industrial routes predominantly yield racemic mixtures, emerging asymmetric catalytic methods show promise. Chiral palladium complexes with BINAP ligands enable enantioselective Buchwald-Hartwig amination during aryl-group installation. In one approach, tert-butyl 7-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes desymmetrization via organocatalytic Michael addition using cinchona alkaloid catalysts, achieving up to 92% enantiomeric excess (ee) [6]. Enzymatic resolution with lipases (e.g., CAL-B) separates racemic free base intermediates, though yields remain moderate (45–50%). These advances address the stereochemical demands of neurological targets, as sigma receptor affinity is often enantiospecific .
Recent efforts focus on sustainable spirocycle synthesis:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0